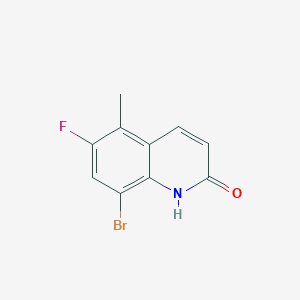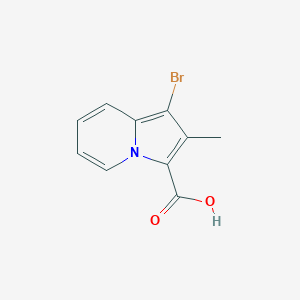
1-Bromo-2-methylindolizine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methylindolizine-3-carboxylic acid is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methylindolizine-3-carboxylic acid typically involves the bromination of 2-methylindolizine-3-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-methylindolizine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized forms of the indolizine ring.
Reduction: Reduced forms with altered oxidation states.
Coupling: Complex molecules with extended conjugation or additional functional groups.
Aplicaciones Científicas De Investigación
1-Bromo-2-methylindolizine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-methylindolizine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom can facilitate binding to specific sites, while the indolizine ring can interact with aromatic residues in proteins. The exact pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylindolizine-3-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-2-methylindolizine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-Iodo-2-methylindolizine-3-carboxylic acid: Contains an iodine atom, which can participate in different types of reactions compared to bromine.
Uniqueness
1-Bromo-2-methylindolizine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
1-bromo-2-methylindolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(11)7-4-2-3-5-12(7)9(6)10(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
IRMBEOOLLFGKLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861205.png)

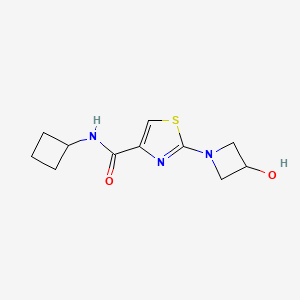
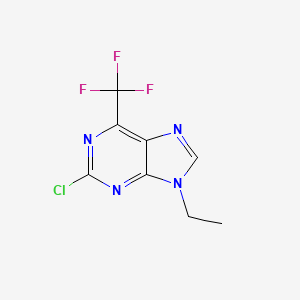
![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)

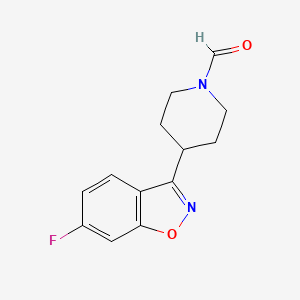
![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
![3-[(Z)-benzylideneamino]quinazolin-4-one](/img/structure/B11861252.png)


![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11861295.png)
